![molecular formula C10H18ClN B045367 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride CAS No. 116747-82-1](/img/structure/B45367.png)
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride, also known as quaternary ammonium compound (QAC), is a type of disinfectant commonly used in healthcare facilities, food processing plants, and other industries to prevent the spread of harmful microorganisms. QACs are widely used due to their broad-spectrum antimicrobial activity, low toxicity, and ease of use. 3.3.01,5]undecane;chloride.
Wirkmechanismus
The mechanism of action of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride involves disruption of the cell membrane of microorganisms. QACs are cationic surfactants that have a positive charge, which allows them to bind to the negatively charged cell membrane of microorganisms. This binding disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
The use of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been associated with various biochemical and physiological effects. In some cases, prolonged exposure to QACs has been shown to cause skin irritation and respiratory problems. QACs have also been found to have toxic effects on aquatic organisms, leading to concerns about their environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has several advantages for use in lab experiments. It is easy to use, has a broad-spectrum antimicrobial activity, and is relatively inexpensive. However, QACs have limitations, such as reduced effectiveness in the presence of organic matter and the potential for microbial resistance to develop over time.
Zukünftige Richtungen
Future research on 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride could focus on developing more effective formulations that are less toxic to humans and the environment. Studies could also explore the potential for QACs to be used in combination with other disinfectants to enhance their effectiveness. Additionally, research could investigate the use of QACs in the development of new antimicrobial materials, such as coatings and textiles.
Synthesemethoden
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride can be synthesized by reacting tertiary amines with alkyl halides or benzyl halides. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its effectiveness in killing or inhibiting the growth of microorganisms has been demonstrated in various settings, such as hospitals, food processing plants, and swimming pools. QACs have also been used as preservatives in personal care products, such as shampoos, soaps, and lotions.
Eigenschaften
CAS-Nummer |
116747-82-1 |
|---|---|
Produktname |
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride |
Molekularformel |
C10H18ClN |
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
1-azoniatricyclo[3.3.3.01,5]undecane;chloride |
InChI |
InChI=1S/C10H18N.ClH/c1-4-10-5-2-8-11(10,7-1)9-3-6-10;/h1-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IFUKSXPDXVXBTN-UHFFFAOYSA-M |
SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Kanonische SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
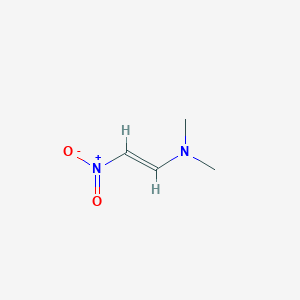
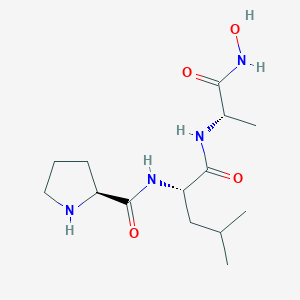
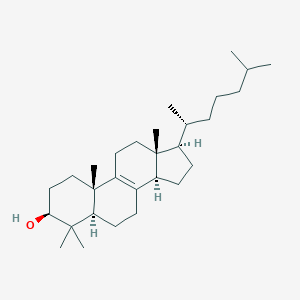
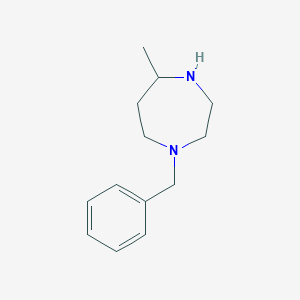
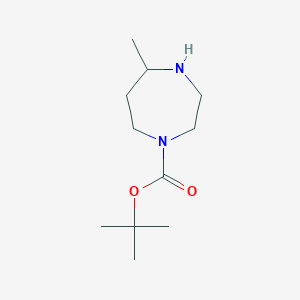
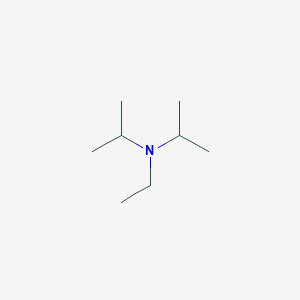
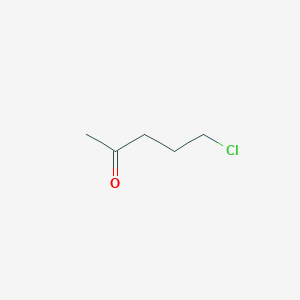
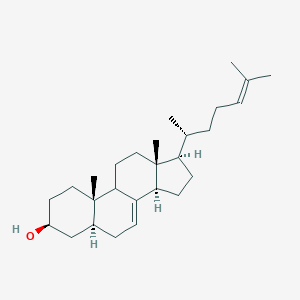
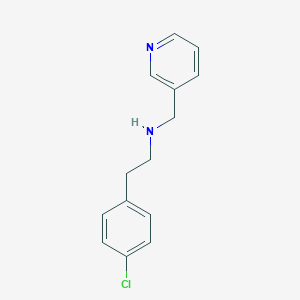
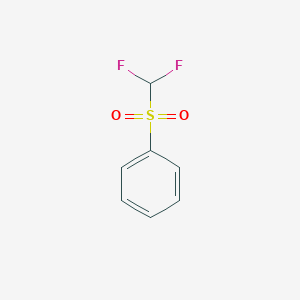
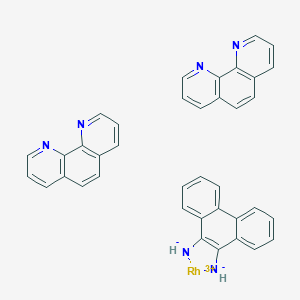
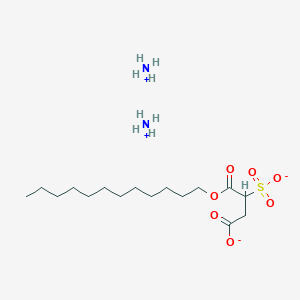
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)